5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
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Overview
Description
5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine: is a heterocyclic compound that contains bromine, chlorine, and iodine atoms attached to a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of thieno[2,3-d]pyrimidine derivatives using bromine, chlorine, and iodine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, such as organic semiconductors .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
- 4-Chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness: 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is unique due to the presence of three different halogen atoms on the thieno[2,3-d]pyrimidine core.
Properties
IUPAC Name |
5-bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClIN2S/c7-3-2-4(8)10-1-11-6(2)12-5(3)9/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAXSMPKSVVSEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=C(S2)I)Br)C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClIN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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